molecular formula C20H23BrO3 B4062020 15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione

15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione

Cat. No.: B4062020
M. Wt: 391.3 g/mol
InChI Key: UZIUVMKALGBYFK-UHFFFAOYSA-N
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Description

15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione is a useful research compound. Its molecular formula is C20H23BrO3 and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.08306 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds like 15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione involves reactions of methyl esters of certain bromocyclopentylcarbonyl- and bromocyclohexylcarbonyl derivatives with zinc and aromatic aldehydes. This process yields various dispiro compounds, including 14-aryl-13-oxadispiro[4.1.4.3]tetradecane-6,12-diones, 13-aryl-14-oxadispiro[4.1.5.3]pentadecane-6,15-diones, and the specifically mentioned compound. Such synthetic pathways are crucial for developing novel organic materials with potential applications in pharmaceuticals and materials science (Shchepin, Kirillov, & Vakhrin, 2004).

Potential Applications

Organic Optoelectronic Applications

The synthesis of dispiro compounds and related structures is of significant interest for organic optoelectronic applications. The unique optical and electronic properties of these compounds, achieved through specific synthesis strategies, make them suitable candidates for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. For instance, the development of π-extended spiro-linked conjugated materials like spiro[4.4]nonane-1,6-diones, demonstrates the versatility of dispiro compounds in creating materials with desirable photoluminescent properties (Ivanov et al., 2022).

Fragmentation Studies in Mass Spectrometry

The study of the fragmentation patterns of certain dispiro compounds under electron ionization conditions in mass spectrometry provides insights into their structural characteristics and stability. This research contributes to the understanding of the fundamental properties of dispiro compounds, which is essential for their application in analytical chemistry, particularly in the identification and quantification of complex organic molecules (Madhusudanan, Bhat, Bhaduri, & Vairamani, 1989).

Properties

IUPAC Name

15-(4-bromophenyl)-14-oxadispiro[4.1.57.35]pentadecane-6,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO3/c21-15-8-6-14(7-9-15)16-19(10-4-5-11-19)17(22)20(18(23)24-16)12-2-1-3-13-20/h6-9,16H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIUVMKALGBYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)C3(CCCC3)C(OC2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione
Reactant of Route 2
15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione
Reactant of Route 3
15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione
Reactant of Route 4
15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione
Reactant of Route 5
15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione
Reactant of Route 6
Reactant of Route 6
15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione

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